Shp2-IN-17 belongs to a class of compounds known as proteolysis-targeting chimeras (PROTACs), which are engineered to selectively degrade specific proteins within cells. This compound specifically targets SHP2, which is encoded by the PTPN11 gene. The classification of Shp2-IN-17 as a selective SHP2 inhibitor positions it within the broader category of anticancer agents aimed at modulating protein interactions and signaling pathways associated with tumorigenesis .
The synthesis of Shp2-IN-17 involves several key steps that typically include the following:
Shp2-IN-17 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with SHP2. Key structural components include:
The molecular formula and specific structural data can be derived from NMR and mass spectrometry analyses, revealing detailed insights into its three-dimensional conformation .
Shp2-IN-17 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions are critical for its effectiveness as an inhibitor, allowing for targeted degradation rather than mere inhibition .
The mechanism by which Shp2-IN-17 exerts its effects involves several steps:
This mechanism highlights the innovative approach of using PROTAC technology for targeted protein degradation in cancer therapy .
Shp2-IN-17 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Shp2-IN-17 behaves in biological systems and its potential efficacy as a drug .
Shp2-IN-17 has significant applications in cancer research:
The ongoing research into Shp2-IN-17 underscores its potential impact on developing new therapeutic strategies against cancers driven by aberrant SHP2 activity .
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4
CAS No.: 2448269-30-3